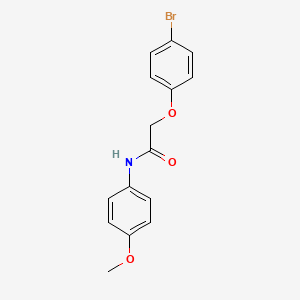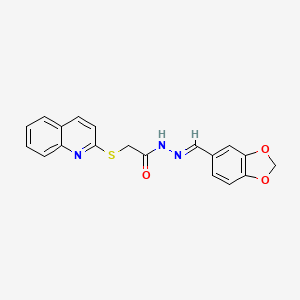
2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide involves multistep synthetic routes, starting from readily available starting materials. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, highlighting the adaptability of such synthetic approaches for related compounds (Zhang Da-yang, 2004). Another example includes the synthesis of polymers with pharmacological activity from methacrylic derivatives, showcasing the versatility in modifying the core structure for various applications (J. S. Román & A. Gallardo, 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography and spectroscopic methods. For instance, the crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide reveals specific angles between substituents and the benzene ring, providing insight into the spatial arrangement that could influence the reactivity and properties of similar molecules (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives highlight the reactivity of the acetamide group and the influence of substituents on chemical behavior. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the potential transformations that acetamide derivatives can undergo (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Physical Properties Analysis
The physical properties, such as crystal structure and intermolecular interactions, of related compounds provide valuable information. For example, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide displays specific dihedral angles and hydrogen bonding patterns in its crystal structure, which could inform the design and synthesis of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide (Zhu-Ping Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are influenced by their molecular structure. Studies on related compounds, such as N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, provide insights into reactivity, highlighting the effects of different substituents on the acetamide backbone (Gao Yonghong, 2009).
科学的研究の応用
Cytotoxic and Pharmacological Properties
- A study by Rani et al. (2016) reports the synthesis of derivatives similar to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable with standard drugs, with their activity attributed to the presence of bromo, tert-butyl, and nitro groups.
Environmental Impact and Degradation Studies
- Li et al. (2015) investigated the impact of halide ions, including bromide, on the degradation of acetaminophen in advanced oxidation treatments. The study, available at Consensus, found that bromide ions influenced the degradation rate by promoting the formation of Br2-, which reacts slower than OH radicals. This research helps understand how bromide, a component of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, affects environmental processes.
Synthesis and Stereochemistry in Polymer Derivatives
- The synthesis and stereochemistry of polymer derivatives involving 4-methoxyphenylacetic acid, a component structurally related to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, were explored by Román and Gallardo (1992). Their research provides insights into the polymerization of methacrylic derivatives, relevant for understanding the behavior of similar acetamide compounds in polymer contexts.
Antimicrobial and Antioxidant Activities
- Research by Fuloria et al. (2014) on Schiff bases and Thiazolidinone derivatives of bromophenols, similar to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, demonstrates significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for acetamide derivatives.
Metabolism and Biomedical Implications
- The metabolism of compounds like 4-bromo-2,5-dimethoxyphenethylamine in rats, which shares structural elements with 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, was studied by Kanamori et al. (2002). Understanding these metabolic pathways can provide insights into the biotransformation of similar compounds in biological systems.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-4-12(5-9-13)17-15(18)10-20-14-6-2-11(16)3-7-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELESPPVWIDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)